molecular formula C15H23NO5 B13478566 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B13478566
M. Wt: 297.35 g/mol
InChI Key: OVGJOXLZBMNIDD-UHFFFAOYSA-N
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Description

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a complex organic compound with a molecular formula of C15H23NO5 and a molecular weight of 297.3. This compound is notable for its unique bicyclic structure, which includes an azetidine ring and an oxabicyclohexane ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves several steps. One common method includes the reaction of 3-azetidinium alkoxide with di-tert-butyl dicarbonate and sodium bicarbonate in dioxane, followed by stirring the mixture with water for 15 hours to obtain 3-hydroxyazetidine-1-carboxylic acid-1,1-dimethylethyl ester . This intermediate is then dissolved in ethanedioyl chloride and dichloromethane, with the addition of dimethyl sulfoxide and triethylamine, and stirred at room temperature for 15 hours to yield the final product .

Chemical Reactions Analysis

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, using reagents like sodium azide or potassium cyanide.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for compounds targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can be compared to other similar compounds, such as:

    tert-Butyl 3-oxoazetidine-1-carboxylate: This compound shares the azetidine ring but lacks the oxabicyclohexane ring, making it less complex and potentially less versatile.

    1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)piperidine-4-carboxylic acid: This compound has a similar tert-butoxycarbonyl group but features a piperidine ring instead of the azetidine and oxabicyclohexane rings.

The unique combination of the azetidine and oxabicyclohexane rings in this compound sets it apart from these similar compounds, providing distinct chemical and biological properties.

Properties

Molecular Formula

C15H23NO5

Molecular Weight

297.35 g/mol

IUPAC Name

1-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

InChI

InChI=1S/C15H23NO5/c1-13(2,3)21-12(19)16-5-9(6-16)10-15(11(17)18)7-14(4,8-15)20-10/h9-10H,5-8H2,1-4H3,(H,17,18)

InChI Key

OVGJOXLZBMNIDD-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(C(O2)C3CN(C3)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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